顺式氯米芬盐酸盐

描述

Cis-Clomiphene Hydrochloride is the cis isomer of Clomiphene . It is found to be antiestrogenic and a less potent inhibitor of LH secretion than the trans isomer . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

Synthesis Analysis

An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . Another method involves a one-pot synthesis of clomiphene (a mixture of the isomers cis-clomiphene and trans-clomiphene) utilizing a single solvent . The hydrolysis reaction of either cis or trans Clomiphene under acidic conditions has also been reported .

Molecular Structure Analysis

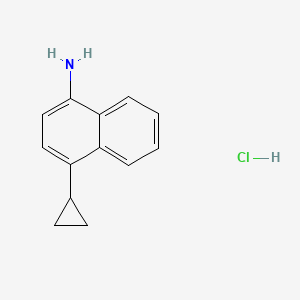

The molecular formula of cis-Clomiphene Hydrochloride is C26H29Cl2NO . Its molecular weight is 442.42 .

Physical And Chemical Properties Analysis

The physical and chemical properties of cis-Clomiphene Hydrochloride include a molecular formula of C26H29Cl2NO and a molecular weight of 442.42 .

科学研究应用

对顺式氯米芬盐酸盐的分析方法

使用色谱和荧光检测开发了一种从血浆中提取和定量氯米芬(包括顺式和反式异构体)的方法。与紫外线检测相比,这种技术在灵敏度上有显著改进,使得可以测量接受治疗的患者血浆中的氯米芬水平(Harman, Blackman, & Phillipou, 1981)。

鸡的性腺激素活性

对鸡的研究表明,氯米芬(包括顺式和反式异构体)显著增加了未成熟母鸡的冠大小和未成熟公鸡的睾丸重量。这项研究表明了氯米芬对母鸡的冠刺激作用需要卵巢,并展示了其能力根据剂量来刺激或抑制性腺激素活性(McGinnis & Wallace, 1973)。

雌激素和抗雌激素活性

一项研究调查了氯米芬、顺式氯米芬和反式氯米芬在鸡中的雄激素、抗雄激素、雌激素和抗雌激素活性,发现氯米芬显示出雌激素和抗雌激素活性,但没有雄激素或抗雄激素活性(McGinnis & Wallace, 1971)。

子宫组织的生化效应

对顺式或反式氯米芬对子宫组织代谢的体内影响的研究表明,顺式异构体具有更高的抗雌激素效果。两种异构体都可以模拟子宫中天然雌激素的生化效应,如刺激蛋白质和RNA合成活性,尽管这些改变出现的时间比17β-雌二醇要晚(Schulz, August, Gasde, & Kramer, 1972)。

蛋白结合研究

使用高性能亲和色谱检查了氯米芬和人血清白蛋白(HSA)之间的结合,发现顺式和反式氯米芬在HSA上的一个共同结合区域有1:1的相互作用。这项研究提供了有关氯米芬异构体的溶解度和结合特性的见解(Hage & Sengupta, 1998)。

作用机制

Target of Action

cis-Clomiphene Hydrochloride, also known as zuclomiphene, is a non-steroidal ovulatory stimulant that acts as a selective estrogen receptor modulator (SERM) . It primarily targets estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Mode of Action

cis-Clomiphene Hydrochloride interacts with its targets by competing with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors . This interaction initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomiphene therapy, is an increase in the release of pituitary gonadotropins .

Biochemical Pathways

The increase in the release of pituitary gonadotropins initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol . This process affects the hypothalamic-pituitary-ovarian axis and the hormonal feedback mechanisms, leading to the induction of ovulation .

Pharmacokinetics

cis-Clomiphene Hydrochloride is orally administered and has a high bioavailability . It is metabolized in the liver by CYP2D6 with enterohepatic circulation . The active zuclomiphene isomer attains peak blood levels later than the inactive enclomiphene isomer and is eliminated much more slowly, with significant plasma concentrations still being detected up to 1 month after treatment .

Result of Action

The primary result of cis-Clomiphene Hydrochloride’s action is the induction of ovulation, which can lead to multiple ovulations and hence increase the risk of conceiving twins . It is used mainly in female infertility due to anovulation (e.g., due to polycystic ovary syndrome) .

未来方向

Currently, Clomiphene citrate, which includes cis-Clomiphene, is available as oral tablets, and the parenteral formulation does not exist . A study has prepared a clomiphene citrate-hydroxypropyl-β-cyclodextrin inclusion complex for its use in intravenous injection . This could be a potential future direction for cis-Clomiphene Hydrochloride.

生化分析

Biochemical Properties

cis-Clomiphene Hydrochloride plays a significant role in biochemical reactions by interacting with estrogen receptors in various tissues. It binds to estrogen receptors in the hypothalamus, pituitary gland, ovary, endometrium, vagina, and cervix. This binding inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones are crucial for the stimulation of ovulation .

Cellular Effects

The effects of cis-Clomiphene Hydrochloride on cells are profound, particularly in reproductive tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ovarian cells, cis-Clomiphene Hydrochloride promotes follicular growth and maturation by increasing the levels of FSH and LH. It also affects the endometrial lining, preparing it for potential implantation. Additionally, cis-Clomiphene Hydrochloride can impact non-reproductive tissues by altering estrogen receptor activity, which may influence cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, cis-Clomiphene Hydrochloride exerts its effects by binding to estrogen receptors, thereby blocking the binding of endogenous estrogens. This competitive inhibition prevents estrogen from exerting its usual effects on gene expression and cellular function. The compound’s anti-estrogenic activity in the hypothalamus leads to increased gonadotropin release, while its estrogenic activity in other tissues can promote or inhibit cell proliferation depending on the tissue type .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Clomiphene Hydrochloride can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that cis-Clomiphene Hydrochloride can maintain its efficacy in inducing ovulation over multiple cycles of treatment. Prolonged use may lead to desensitization of estrogen receptors, reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of cis-Clomiphene Hydrochloride vary with dosage. Low to moderate doses effectively induce ovulation without significant adverse effects. High doses can lead to toxic effects, including ovarian hyperstimulation and potential liver toxicity. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can achieve the desired therapeutic outcomes .

Metabolic Pathways

cis-Clomiphene Hydrochloride is metabolized primarily in the liver through cytochrome P450 enzymes. The main metabolic pathways involve demethylation and hydroxylation, leading to the formation of active and inactive metabolites. These metabolites can further influence estrogen receptor activity and contribute to the overall pharmacological effects of the compound. The metabolic flux and levels of these metabolites can vary among individuals, affecting the efficacy and safety of the treatment .

Transport and Distribution

Within cells and tissues, cis-Clomiphene Hydrochloride is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream. The compound is also taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, cis-Clomiphene Hydrochloride can accumulate in specific tissues, particularly those with high estrogen receptor expression, such as the ovaries and endometrium .

Subcellular Localization

The subcellular localization of cis-Clomiphene Hydrochloride is primarily within the nucleus, where it interacts with estrogen receptors to modulate gene expression. The compound may also be found in the cytoplasm, where it can influence other signaling pathways. Post-translational modifications and targeting signals can direct cis-Clomiphene Hydrochloride to specific cellular compartments, enhancing its activity and function in those regions .

属性

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBZGZWPJGOGJF-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747369 | |

| Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-66-8 | |

| Record name | Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14158-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。